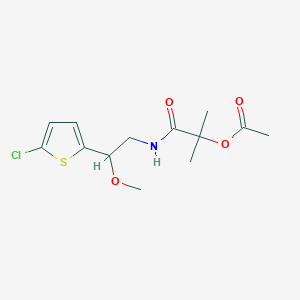

1-((2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-methyl-1-oxopropan-2-yl acetate

Description

Propriétés

IUPAC Name |

[1-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO4S/c1-8(16)19-13(2,3)12(17)15-7-9(18-4)10-5-6-11(14)20-10/h5-6,9H,7H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOAGNYVRMBOGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)NCC(C1=CC=C(S1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities. They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.

Mode of Action

It is known that thiophene-based compounds can interact with various biological targets due to their versatile chemical structure. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers.

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biochemical processes due to their diverse biological activities.

Pharmacokinetics

The compound’s molecular weight is 21969, which is within the optimal range for drug-like properties. This suggests that the compound may have good bioavailability.

Activité Biologique

The compound 1-((2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-methyl-1-oxopropan-2-yl acetate (CAS Number: 2034404-53-8) is a chemically intriguing molecule with potential biological activities that warrant thorough investigation. Its structure suggests possible interactions with biological systems, making it a candidate for various therapeutic applications.

The molecular formula of this compound is with a molecular weight of 319.80 g/mol . The presence of a chlorothiophene moiety and an acetate functional group may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034404-53-8 |

| Molecular Formula | C13H18ClNO4S |

| Molecular Weight | 319.80 g/mol |

Biological Activity Overview

Research into the biological activity of this compound indicates potential antimicrobial , anticancer , and anti-inflammatory properties. These activities are supported by various in vitro studies, which assess the compound's effects on different cell lines.

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. Studies have utilized the MTT assay to evaluate cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and LNCaP (prostate cancer).

Case Study: Cytotoxicity Against HepG2 Cells

In a study assessing the cytotoxicity of this compound, the following IC50 values were observed:

| Concentration (µg/mL) | Absorbance (R1) | Absorbance (R2) | IC50 (µg/mL) |

|---|---|---|---|

| 1000 | 0.22 | 0.218 | 501.4 |

| 500 | 0.92 | 0.96 | - |

| 125 | 1.6 | 1.6 | - |

| 62.5 | 1.608 | 1.683 | - |

| 31.3 | 1.63 | 1.64 | - |

The results indicate that as the concentration increases, the absorbance decreases, suggesting a reduction in viable cells, which is characteristic of cytotoxic agents .

The proposed mechanism of action for this compound involves its interaction with specific cellular targets, potentially inhibiting enzymes or modulating receptor activity. Such interactions could disrupt critical pathways in cancer cell proliferation and survival.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, although detailed investigations are still required to elucidate its efficacy and mechanism in this regard.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Key Observations:

- Electron-Deficient Moieties : The 5-chlorothiophen-2-yl group in the target compound resembles the chlorophenyl group in SAC: 2-6, which may enhance electrophilic reactivity . In contrast, Compound 7t’s pyrimido-pyrimidine core provides aromaticity but lacks halogen-based electron withdrawal .

- Steric and Stereochemical Effects : Compounds 7t and 7u exhibit significant optical activity ([α]D ±24.8 to -59.5), suggesting stereochemical complexity that may influence biological interactions. The target compound’s stereochemistry remains uncharacterized in the evidence.

Analytical Data:

- Purity : Compound 7t achieves 99% purity (HPLC), whereas Compound 7u is 96% pure, possibly due to stereochemical impurities .

- Spectroscopy: The absence of HRMS data for the target compound contrasts with Compound 240’s LCMS (m/z 428 [M+H]+) and ’s HRMS for a cyclopropane carboxylate (C19H15NO5, m/z 338.1028) .

Hydrogen Bonding and Crystal Packing

The methoxyethylamino group in the target compound may participate in hydrogen bonding, akin to patterns observed in ’s graph-set analysis. For example, the dimethylamino group in Compound 7u could form N–H···O interactions with adjacent carbonyls, stabilizing crystal lattices .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-methyl-1-oxopropan-2-yl acetate, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling 5-chlorothiophene derivatives with methoxyethylamine intermediates, followed by acetylation. Key steps include protecting-group strategies (e.g., tert-butoxycarbonyl for amines) and optimizing reaction temperatures (e.g., 0–5°C for imine formation to minimize side reactions). Purification via column chromatography or recrystallization is critical for isolating high-purity products .

- Data Analysis : Compare yields under varying solvent systems (e.g., DMF vs. THF) and catalysts (e.g., HATU vs. EDC). Contradictions in reported yields may arise from impurities in starting materials or incomplete deprotection steps .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology : Use - and -NMR to confirm stereochemistry and functional groups (e.g., acetate and amide peaks). High-resolution mass spectrometry (HRMS) validates molecular weight. HPLC with UV detection (λ = 254 nm) assesses purity, while IR spectroscopy identifies hydrogen-bonding motifs (e.g., N–H stretches) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines : Avoid skin/eye contact using nitrile gloves and goggles. Work under fume hoods to prevent inhalation. Store at 2–8°C in sealed containers to prevent hydrolysis. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with weak bases (e.g., sodium bicarbonate) .

Advanced Research Questions

Q. How can hydrogen-bonding interactions and graph-set analysis predict the crystal packing behavior of this compound?

- Methodology : Perform single-crystal X-ray diffraction (SCXRD) to determine intermolecular interactions. Use graph-set notation (e.g., for N–H···O motifs) to classify hydrogen-bonding patterns. Software like SHELXL refines crystallographic data, while Mercury visualizes packing diagrams .

- Contradictions : Discrepancies in predicted vs. observed packing may arise from solvent inclusion or polymorphism. Thermal analysis (DSC/TGA) can resolve such issues .

Q. What computational strategies are effective for studying this compound’s interaction with biological targets (e.g., enzymes)?

- Methodology : Molecular docking (AutoDock Vina) evaluates binding affinity to active sites, complemented by molecular dynamics (MD) simulations (GROMACS) to assess stability. Validate predictions with kinetic assays (e.g., IC determination via fluorogenic substrates) .

- Data Interpretation : Discrepancies between docking scores and experimental IC values may indicate solvation effects or conformational flexibility unaccounted for in rigid docking .

Q. How does stereochemistry influence the compound’s stability under physiological conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with chiral HPLC monitoring. Compare degradation pathways (e.g., hydrolysis of the acetate group) between enantiomers. Density functional theory (DFT) calculates activation energies for racemization .

Q. What role do substituents (e.g., 5-chlorothiophene) play in modulating the compound’s pharmacokinetic properties?

- Methodology : Assess logP (octanol-water partitioning) and metabolic stability using liver microsomes. Replace the chlorothiophene moiety with bioisosteres (e.g., furan) to evaluate effects on clearance rates and CYP450 inhibition .

Contradiction Resolution & Experimental Design

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Approach : Standardize assay conditions (e.g., cell lines, incubation times) and validate purity via orthogonal methods (e.g., LC-MS vs. NMR). Use positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements .

Q. What experimental controls are critical for validating synthetic reproducibility?

- Design : Include internal standards (e.g., deuterated analogs) in NMR to track reaction progress. Use spiked samples during HPLC to confirm retention times. Replicate reactions across multiple batches to identify operator-dependent variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.